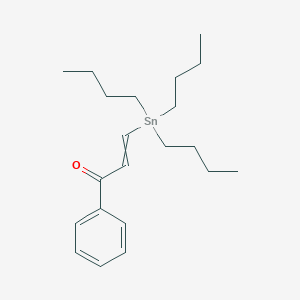
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one is an organotin compound that features a phenyl group, a stannyl group, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one typically involves the reaction of 1-phenylprop-2-en-1-one with tributyltin hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve a one-pot, solvent-free, and catalyst-free procedure under microwave irradiation, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds. Common reagents and conditions used in these reactions include BuSnCl3 for transmetallation and various catalysts for stereoselective reactions. Major products formed from these reactions include substituted alkenes and alcohols.
Scientific Research Applications
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one involves its ability to undergo transmetallation reactions, where the stannyl group is transferred to another metal center. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the formation of organometallic intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one can be compared with similar compounds such as:
1-Phenylprop-2-en-1-one: Lacks the stannyl group and has different reactivity and applications.
Tributyl(prop-2-en-1-yl)stannane: Similar structure but with variations in the functional groups attached to the stannyl moiety.
3-Phenyl-3-(tributylstannyl)propene: Another organotin compound with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
142896-16-0 |
|---|---|
Molecular Formula |
C21H34OSn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
1-phenyl-3-tributylstannylprop-2-en-1-one |
InChI |
InChI=1S/C9H7O.3C4H9.Sn/c1-2-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
BFRAWPVJDXPLPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


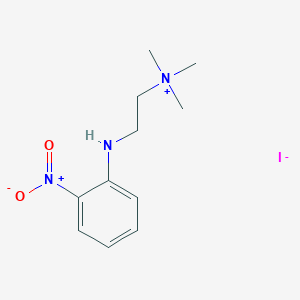
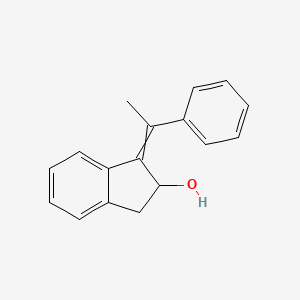
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
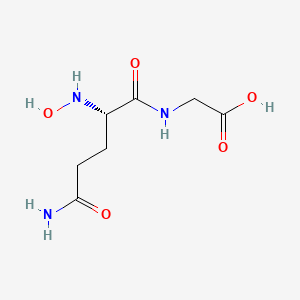
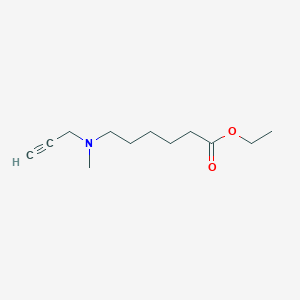
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
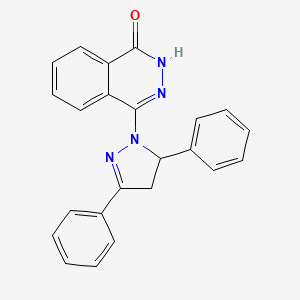
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
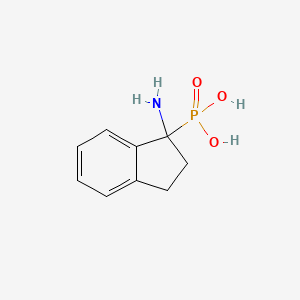
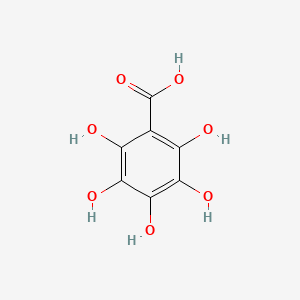
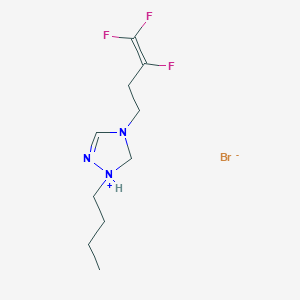
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
